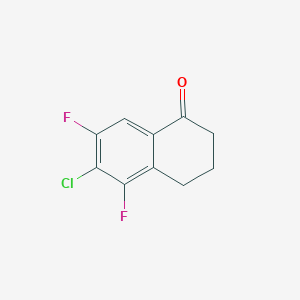
6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Environmental Pollution and Analysis
Polychlorinated naphthalenes (PCNs), including chloronaphthalenes, are recognized as global environmental pollutants that accumulate in biota. They contribute to aryl hydrocarbon receptor-mediated toxicity, exhibiting dioxin-like toxic responses. Environmental pollution with PCNs arises from technical formulations, polychlorinated biphenyl formulations, and thermal processes in the presence of chlorine. Recent data highlights the widespread presence and persistence of these compounds in the environment, emphasizing the need for ongoing monitoring and analysis to mitigate their impact (Falandysz, 1998).
Advanced Materials and Polymers
Innovative fluorinated polyimides derived from aromatic dianhydrides and diamines, including structures related to 6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one, showcase potential in creating materials with exceptional properties. These polyimides exhibit solubility in common organic solvents, low moisture absorption, and excellent thermal stability. They form transparent, flexible films with low dielectric constants, suitable for electronic and optical applications, highlighting their significance in material science research (Chung & Hsiao, 2008).
Chemical Synthesis and Organic Chemistry
The synthesis of mono- and difluoronaphthoic acids, including efforts to create fluorinated versions of naphthoic acids, reflects the ongoing research in organic chemistry to develop new compounds with potential biological activity or industrial application. These synthetic pathways offer insights into the manipulation of fluorinated compounds for diverse applications, ranging from pharmaceuticals to agrochemicals (Tagat et al., 2002).
Environmental Chemistry and Catalysis
Studies on the electrophilic chlorination of naphthalene, relevant to the environmental fate of chloronaphthalenes, have identified metal chlorides like copper(II) chloride as effective catalysts. This research contributes to our understanding of the formation mechanisms of polychlorinated naphthalenes (PCNs) in combustion flue gases, informing strategies to control their generation and release into the environment (Wang et al., 2019).
Fluorination Techniques
Exploring efficient fluorination methods, researchers have developed selective and effective techniques for adding fluorine atoms to organic molecules, including naphthalene derivatives. These advancements facilitate the modification of compounds to enhance their properties, such as increasing their reactivity or modifying their physical characteristics, which is crucial for pharmaceuticals and materials science (Stavber et al., 2004).
Safety and Hazards
Safety information for “6-Chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one” indicates that it has an Acute Tox. 4 Oral hazard classification . This means it may be harmful if swallowed. Precautionary statements include P301 + P312 + P330, which suggest that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
特性
IUPAC Name |
6-chloro-5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O/c11-9-7(12)4-6-5(10(9)13)2-1-3-8(6)14/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMGALNYUSFQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2C(=O)C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2736133.png)
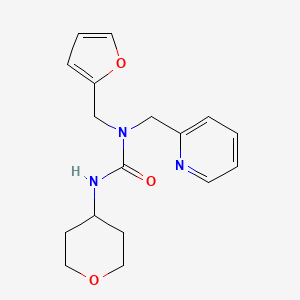

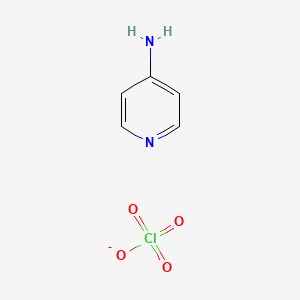

![N-(4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736142.png)
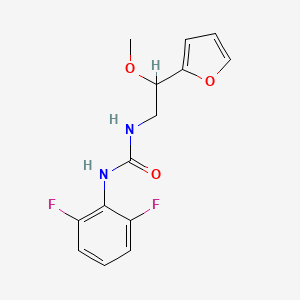

![methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2736148.png)
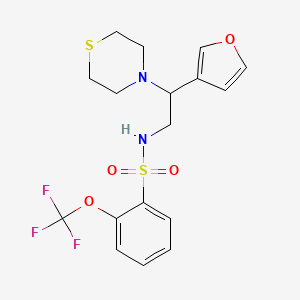
![2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B2736152.png)


